Cas no 14172-55-5 (1-(benzenesulfonyl)piperazine)

1-(benzenesulfonyl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(Phenylsulfonyl)piperazine
- 1-BENZENESULFONYL-PIPERAZINE
- cyclobutanecarboxylic acid [3-(5-bromo-2-chloro-pyrimidin-4-ylamino)-propyl]-amide
- Piperazine,1-(phenylsulfonyl)-
- 1-(benzenesulfonyl)piperazine
- 4-Phenylsulfonylpiperazine
- AKOS B003962
- AKOS MSC-0756
- IFLAB-BB F1986-0009
- CHEMBRDG-BB 3003962
- ART-CHEM-BB B003962
- TIMTEC-BB SBB009226
- SALOR-INT L204471-1EA
- 1-PHENYLSULPHONYLPIPERAZINE
- 1-(Pyridine-2-sulfonyl)-piperazine
- 1-benzenesulphonylpiperazine
- 1-Phenyl sulfonyl piperazine
- 1-Phenylsulfonyl-piperazine
- Oprea1_134321
- [(1,1-Dimethylpropyl)amino](oxo)aceticacid
- 1-Benzenesulfonylpiperazine
- EN300-31943
- F1986-0009
- 4-benzenesulfonylpiperazine
- Z56870732
- FT-0653009
- 1-benzenesulfonyl piperazine
- SMR000472978
- 14172-55-5
- CHEMBL1877230
- 1-(phenylsulphonyl)piperazine
- CS-W000283
- Piperazine, 1-(phenylsulfonyl)-
- Enamine_004678
- MLS001077195
- SCHEMBL17246
- BB 0248089
- NCGC00181868-01
- HMS1407E14
- DTXSID00355603
- AB10166
- AKOS000264125
- J-007539
- Oprea1_632679
- HMS2800N06
- MFCD02182804
- benzenesulfonyl piperazine
- FS-1689
- AKOS BBS-00003688
- AN-922/14468072
- DB-015712
- STK365160
- ALBB-001505
-
- MDL: MFCD02182804
- インチ: InChI=1S/C10H14N2O2S/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12/h1-5,11H,6-9H2
- InChIKey: NANQJUFFKXWVJR-UHFFFAOYSA-N
- ほほえんだ: O=S(=O)(N1CCNCC1)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 226.07800
- どういたいしつりょう: 226.077598
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.251±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 108-110 ºC
- ふってん: 377.4 °C at 760 mmHg
- フラッシュポイント: 182.1 °C
- ようかいど: 微溶性(21 g/l)(25ºC)、
- PSA: 57.79000
- LogP: 1.62800
1-(benzenesulfonyl)piperazine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: 23-24/25
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:IRRITANT
1-(benzenesulfonyl)piperazine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-(benzenesulfonyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1986-0009-5g |
1-(benzenesulfonyl)piperazine |
14172-55-5 | 95% | 5g |
$144.0 | 2023-09-06 | |
Enamine | EN300-31943-10g |
1-(benzenesulfonyl)piperazine |
14172-55-5 | 90% | 10g |
$318.0 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049598-5g |
1-(Phenylsulphonyl)piperazine |
14172-55-5 | 98% | 5g |
¥1356.00 | 2023-11-21 | |
eNovation Chemicals LLC | Y1301369-1g |
1-(Pyridine-2-sulfonyl)-piperazine |
14172-55-5 | 95% | 1g |
$1115 | 2024-07-28 | |
Key Organics Ltd | FS-1689-1MG |
1-Phenyl sulfonyl piperazine |
14172-55-5 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Enamine | EN300-31943-0.25g |
1-(benzenesulfonyl)piperazine |
14172-55-5 | 95.0% | 0.25g |
$19.0 | 2025-03-19 | |
Key Organics Ltd | FS-1689-20MG |
1-Phenyl sulfonyl piperazine |
14172-55-5 | >95% | 20mg |
£76.00 | 2023-04-19 | |
Apollo Scientific | OR0822-5g |
1-(Phenylsulphonyl)piperazine |
14172-55-5 | 98% | 5g |
£124.00 | 2023-09-02 | |
Apollo Scientific | OR0822-10g |
1-(Phenylsulphonyl)piperazine |
14172-55-5 | 98% | 10g |
£172.00 | 2023-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P915002-250mg |
1-Phenyl sulfonyl piperazine |
14172-55-5 | 98% | 250mg |
378.00 | 2021-05-17 |
1-(benzenesulfonyl)piperazine 関連文献
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
1-(benzenesulfonyl)piperazineに関する追加情報
Introduction to 1-(benzenesulfonyl)piperazine (CAS No. 14172-55-5)
1-(benzenesulfonyl)piperazine, with the chemical formula C10H13N3O2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 14172-55-5, has garnered attention due to its versatile applications in drug discovery and development. Its molecular structure, featuring a piperazine ring substituted with a benzenesulfonyl group, makes it a valuable intermediate in synthesizing various bioactive molecules.
The benzenesulfonyl group attached to the piperazine core imparts unique chemical properties that enhance its reactivity and utility in medicinal chemistry. Piperazine derivatives are well-known for their role in modulating biological pathways, particularly in neurological and cardiovascular systems. The introduction of the sulfonyl group further expands its pharmacological potential, making it a promising candidate for developing novel therapeutic agents.
In recent years, 1-(benzenesulfonyl)piperazine has been extensively studied for its potential applications in treating neurological disorders. Research has shown that this compound can interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. The ability of 1-(benzenesulfonyl)piperazine to modulate these receptors suggests its therapeutic efficacy in alleviating symptoms associated with these disorders.
Moreover, the compound has been explored as a key intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. Its structural framework allows for further functionalization, enabling the development of derivatives with improved solubility, bioavailability, and target specificity. This flexibility makes 1-(benzenesulfonyl)piperazine an indispensable tool in pharmaceutical research laboratories.
Recent advancements in computational chemistry have also highlighted the importance of 1-(benzenesulfonyl)piperazine in drug design. Molecular modeling studies have demonstrated that this compound can effectively bind to target proteins, inhibiting or activating specific biological pathways. These insights have guided the development of structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates.
The synthesis of 1-(benzenesulfonyl)piperazine involves multi-step organic reactions that require precise control over reaction conditions. The benzenesulfonyl group is typically introduced through sulfonylation reactions, where benzene sulfonyl chloride reacts with piperazine under controlled conditions. The choice of solvent and catalyst plays a critical role in ensuring high yield and purity of the final product.
In addition to its pharmaceutical applications, 1-(benzenesulfonyl)piperazine has been investigated for its potential role in materials science. Its ability to form stable complexes with metal ions has led to research into its use as a ligand in catalytic systems. These complexes exhibit unique catalytic properties that can be exploited in industrial processes, such as polymerization and organic synthesis.
The safety profile of 1-(benzenesulfonyl)piperazine is another area of interest. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety. Personal protective equipment (PPE) such as gloves and lab coats should be worn during handling, and adequate ventilation should be maintained to prevent inhalation exposure.
Future research directions for 1-(benzenesulfonyl)piperazine include exploring its potential as an antiviral agent. Preliminary studies have suggested that derivatives of this compound may inhibit viral replication by interfering with essential viral enzymes. Further investigation into these mechanisms could lead to the development of novel antiviral drugs effective against a wide range of pathogens.
In conclusion, 1-(benzenesulfonyl)piperazine (CAS No. 14172-55-5) is a multifaceted compound with significant applications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate in drug discovery, while its ability to modulate biological pathways highlights its therapeutic potential. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in advancing medical science and industrial innovation.
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